![molecular formula C25H23N5O5 B2620837 methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886900-86-3](/img/no-structure.png)

methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

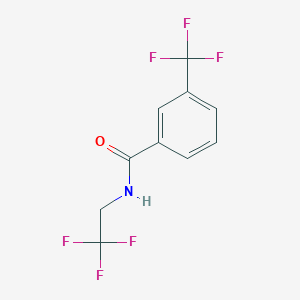

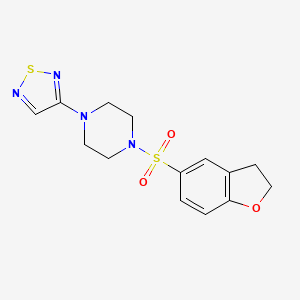

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Overview: Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (let’s call it “Methyl-IMPA”) exhibits promising pharmacological properties. Researchers have explored its potential as a drug candidate.

Specific Applications:- Anticancer Agents : Methyl-IMPA derivatives have shown antiproliferative activity against cancer cells. Their ability to inhibit specific kinases or enzymes involved in cell growth makes them attractive for cancer therapy .

- Anti-inflammatory Agents : Methyl-IMPA analogs may modulate inflammatory pathways. Researchers investigate their potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Antiviral Agents : Preliminary studies suggest that Methyl-IMPA derivatives could inhibit viral replication. Their mechanism of action merits further exploration for antiviral drug development .

Organic Synthesis and Catalysis

Overview: Methyl-IMPA’s unique imidazo[2,1-f]purinone scaffold makes it an intriguing substrate for synthetic chemists. Its reactivity and functional groups allow for diverse transformations.

Specific Applications:- Transition-Metal-Catalyzed Reactions : Researchers have employed Methyl-IMPA as a substrate in palladium-catalyzed cross-coupling reactions, C-H activation, and other transformations .

- Enantioselective Synthesis : The chiral center in Methyl-IMPA enables enantioselective synthesis of complex molecules. Asymmetric catalysis using Methyl-IMPA derivatives has yielded promising results .

Material Science

Overview: Methyl-IMPA’s planar, aromatic core contributes to its electronic properties. Researchers explore its potential in materials science.

Specific Applications:- Organic Semiconductors : Methyl-IMPA derivatives exhibit charge transport properties. They could serve as building blocks for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Photovoltaics : Researchers investigate Methyl-IMPA-based materials for use in organic solar cells. Their absorption spectra and energy levels align with solar radiation .

Computational Chemistry

Overview: Methyl-IMPA’s complex structure challenges computational methods. Researchers employ quantum mechanics and molecular dynamics simulations to understand its behavior.

Specific Applications:- Binding Studies : Computational docking studies explore Methyl-IMPA’s interactions with biological targets. These insights guide drug design .

- Solvation Effects : Researchers study solvent effects on Methyl-IMPA’s stability and reactivity. Solvation models aid in predicting its behavior in different environments .

Environmental Chemistry

Overview: Methyl-IMPA’s potential environmental impact warrants investigation. Researchers assess its fate, transport, and toxicity.

Specific Applications:- Biodegradation Studies : Understanding Methyl-IMPA’s biodegradability informs environmental risk assessments .

Bioorganic Chemistry

Overview: Methyl-IMPA’s resemblance to natural purines intrigues biochemists. Its interactions with enzymes and nucleic acids are of interest.

Specific Applications:- Enzyme Inhibition : Researchers explore Methyl-IMPA’s inhibitory effects on enzymes involved in purine metabolism. This knowledge aids drug discovery .

- Nucleic Acid Interactions : Methyl-IMPA derivatives may interact with DNA or RNA. Studying their binding modes informs potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the attachment of the phenyl and methoxy-methyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-amino-6-chloropurine", "phenylhydrazine", "methyl 2-bromoacetate", "2-methoxy-5-methylphenylboronic acid", "copper (I) iodide", "potassium carbonate", "triethylamine", "acetic anhydride", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-amino-6-chloropurine with phenylhydrazine in the presence of acetic anhydride to form 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Synthesis of 8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. React 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with 2-methoxy-5-methylphenylboronic acid in the presence of copper (I) iodide and potassium carbonate to form 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "b. React 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with methyl 2-bromoacetate in the presence of triethylamine to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Esterification of the carboxylic acid group", "a. React methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with sodium hydroxide and methyl iodide to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS-Nummer |

886900-86-3 |

Produktname |

methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molekularformel |

C25H23N5O5 |

Molekulargewicht |

473.489 |

IUPAC-Name |

methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O5/c1-15-10-11-19(34-3)17(12-15)30-18(16-8-6-5-7-9-16)13-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)14-20(31)35-4/h5-13H,14H2,1-4H3 |

InChI-Schlüssel |

UNNJSIMUXQWKCU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

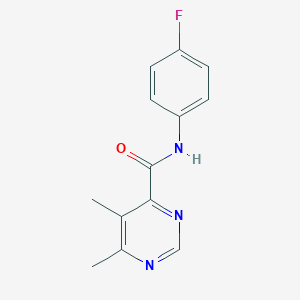

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)

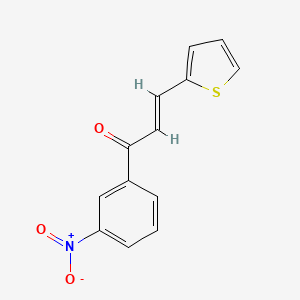

![3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620769.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)